(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione is a complex organic compound that belongs to the class of hexahydroquinolines These compounds are characterized by their unique bicyclic structure, which includes a quinoline core that is fully hydrogenated The presence of a benzyl group and two ketone functionalities at positions 2 and 7 further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of an appropriate precursor, such as a substituted aniline, with a diketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, hydrogenation steps are employed to fully saturate the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further hydrogenate the compound or to reduce any oxidized functionalities.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce fully saturated hexahydroquinoline derivatives.
Scientific Research Applications
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity, or it may interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: These compounds share the fully hydrogenated quinoline core but may differ in their substituents and functional groups.
Benzyl-substituted quinolines: These compounds have a benzyl group attached to the quinoline ring but may not be fully hydrogenated.
Diketone-containing quinolines: These compounds have ketone functionalities similar to (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione but may vary in their overall structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a benzyl group and two ketone functionalities. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
65850-12-6 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(4aS,8aS)-1-benzyl-4,4a,5,6,8,8a-hexahydro-3H-quinoline-2,7-dione |
InChI |
InChI=1S/C16H19NO2/c18-14-8-6-13-7-9-16(19)17(15(13)10-14)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15-/m0/s1 |
InChI Key |
GVTHMAUDMNJDLT-ZFWWWQNUSA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]2[C@@H]1CCC(=O)N2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)CC2C1CCC(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.